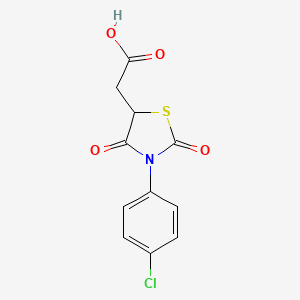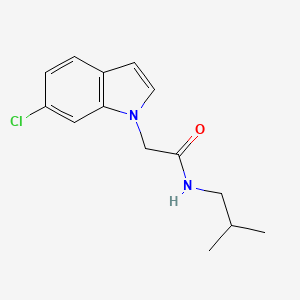![molecular formula C22H28ClNO6 B15107879 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate CAS No. 843621-28-3](/img/structure/B15107879.png)
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester is a complex organic compound with a unique structure that combines a hexanoic acid derivative with a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester typically involves multiple steps. One common method starts with the preparation of the hexanoic acid derivative, which is then reacted with the benzopyran moiety under specific conditions to form the final ester. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ester group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester include:
- Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
- Cyclohexaneacetic acid, α-[[1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, trans-(αS)-
- 2-Amino-6-(methylthio)hexanoic acid
Uniqueness
What sets Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
843621-28-3 |
|---|---|
Molecular Formula |
C22H28ClNO6 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C22H28ClNO6/c1-13-14(2)20(26)29-17-12-18(16(23)11-15(13)17)28-19(25)9-7-6-8-10-24-21(27)30-22(3,4)5/h11-12H,6-10H2,1-5H3,(H,24,27) |
InChI Key |
YOFNPSOIQXDEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107823.png)


![N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15107832.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15107840.png)
![{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-[2-(4-methoxyphenyl)ethyl]carboxamide](/img/structure/B15107846.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B15107854.png)

![6-({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B15107864.png)
![N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15107872.png)

![ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B15107902.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B15107906.png)
